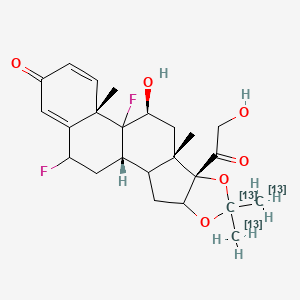![molecular formula C29H31N3O2 B563658 tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate CAS No. 327160-17-8](/img/structure/B563658.png)
tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate: is a synthetic organic compound that features an imidazole ring substituted with a trityl group and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Trityl Group: The trityl group is introduced via a tritylation reaction, where triphenylmethyl chloride reacts with the imidazole derivative in the presence of a base.
Attachment of the tert-Butyl Carbamate: The final step involves the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate moiety.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed on the imidazole ring or the trityl group using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines, typically under basic or acidic conditions.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole or trityl derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Potential use in the development of enzyme inhibitors due to its imidazole ring, which can mimic histidine residues in proteins .
Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of antifungal and anticancer agents .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The trityl group provides steric bulk, which can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
- tert-Butyl [2-(1-phenyl-1H-imidazol-4-yl)ethyl]carbamate
- tert-Butyl [2-(1-benzyl-1H-imidazol-4-yl)ethyl]carbamate
- tert-Butyl [2-(1-methyl-1H-imidazol-4-yl)ethyl]carbamate
Comparison:
- Uniqueness: The presence of the trityl group in tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate provides unique steric and electronic properties compared to other similar compounds. This can result in different reactivity and binding characteristics.
- Applications: While similar compounds may also be used in medicinal chemistry and material science, the specific substitution pattern in this compound can offer distinct advantages in terms of stability and functional group compatibility .
Properties
IUPAC Name |
tert-butyl N-[2-(1-tritylimidazol-4-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)30-20-19-26-21-32(22-31-26)29(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,21-22H,19-20H2,1-3H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXALNDHJGZLER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652491 |
Source


|
| Record name | tert-Butyl {2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327160-17-8 |
Source


|
| Record name | tert-Butyl {2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
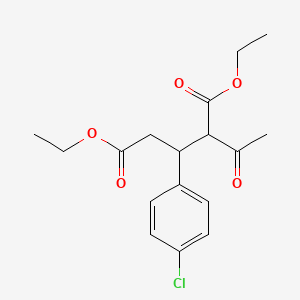


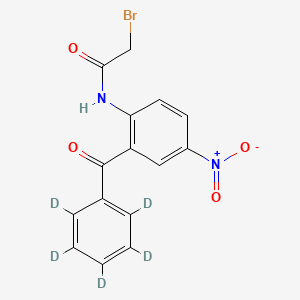

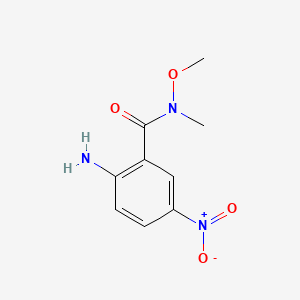
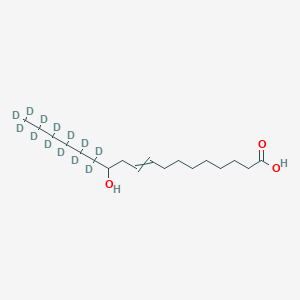


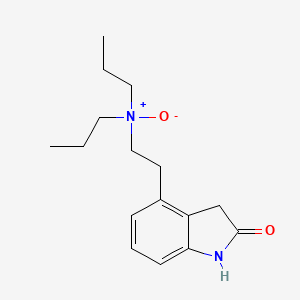
![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)
